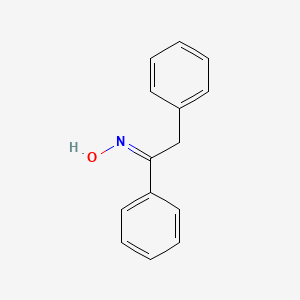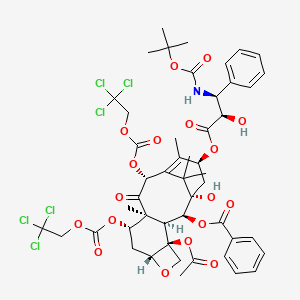![molecular formula C₃₄H₅₀N₁₀O₆ B1142408 N2-[4-[[(2,4-Diamino-6-pteridinyl)methyl]methylamino]benzoyl]-N-[5-[[(1,1-dimethylethoxy)carbonyl]am CAS No. 1637756-15-0](/img/new.no-structure.jpg)
N2-[4-[[(2,4-Diamino-6-pteridinyl)methyl]methylamino]benzoyl]-N-[5-[[(1,1-dimethylethoxy)carbonyl]am
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N2-[4-[[(2,4-Diamino-6-pteridinyl)methyl]methylamino]benzoyl]-N-[5-[[(1,1-dimethylethoxy)carbonyl]am] is a complex organic compound with significant applications in various fields of science and industry. This compound is known for its unique structure, which includes multiple functional groups that contribute to its diverse chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N2-[4-[[(2,4-Diamino-6-pteridinyl)methyl]methylamino]benzoyl]-N-[5-[[(1,1-dimethylethoxy)carbonyl]am] typically involves multi-step organic reactions. The process begins with the preparation of the pteridine core, followed by the introduction of the benzoyl group through a series of condensation reactions. The final steps involve the addition of the dimethylethoxycarbonyl group under controlled conditions to ensure the stability and purity of the compound.
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques, including batch and continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity, making the compound suitable for various applications.
化学反応の分析
Types of Reactions
N2-[4-[[(2,4-Diamino-6-pteridinyl)methyl]methylamino]benzoyl]-N-[5-[[(1,1-dimethylethoxy)carbonyl]am] undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used under acidic or basic conditions.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents, often in anhydrous solvents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiols, under mild to moderate temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. Oxidation typically yields oxidized derivatives, reduction results in reduced forms, and substitution reactions produce various substituted compounds.
科学的研究の応用
N2-[4-[[(2,4-Diamino-6-pteridinyl)methyl]methylamino]benzoyl]-N-[5-[[(1,1-dimethylethoxy)carbonyl]am] has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of N2-[4-[[(2,4-Diamino-6-pteridinyl)methyl]methylamino]benzoyl]-N-[5-[[(1,1-dimethylethoxy)carbonyl]am] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- N2-[4-[[(2,4-Diamino-6-pteridinyl)methyl]methylamino]benzoyl]-N-[5-[[(1,1-dimethylethoxy)carbonyl]am]
- This compound]
Uniqueness
The uniqueness of this compound] lies in its specific functional groups and structural configuration, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications where precise control over chemical reactions and biological interactions is required.
特性
CAS番号 |
1637756-15-0 |
|---|---|
分子式 |
C₃₄H₅₀N₁₀O₆ |
分子量 |
694.82 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Potassium [1,1'-biphenyl]-2-yl sulfate](/img/structure/B1142336.png)
![1-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-2-[(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)oxy]ethanone](/img/structure/B1142339.png)




